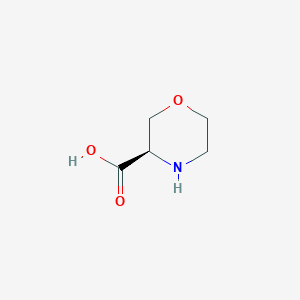

(R)-morpholine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOWSHJELIDQP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506685 | |

| Record name | (3R)-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106825-81-4 | |

| Record name | (3R)-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Spectrometric Characterization of (R)-morpholine-3-carboxylic acid: A Technical Guide

Introduction

(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and the presence of a carboxylic acid moiety make it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for the unsubstituted compound, this guide also includes data for its common N-protected derivatives, which serve as valuable proxies for understanding its structural characteristics.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Data for its Derivatives.

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound * | Observed Chemical Shift (δ, ppm) for (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid [1] |

| H-2 | ~3.8 - 4.2 | 3.5 - 4.5 |

| H-3 | ~3.3 - 3.7 | 3.5 - 4.5 |

| H-5 | ~3.0 - 3.4 | 3.5 - 4.5 |

| H-6 | ~3.6 - 4.0 | 3.5 - 4.5 |

| NH | Broad, ~2.0 - 4.0 | N/A (Protected) |

| COOH | Broad, >10 | N/A |

Predicted values are based on standard chemical shift ranges for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Data.

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound * |

| C-2 | ~67 |

| C-3 | ~55 |

| C-5 | ~45 |

| C-6 | ~65 |

| C=O | ~175 |

Predicted values are based on standard chemical shift ranges for morpholine and carboxylic acid functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) * | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Secondary Amine) | Stretching | 3200-3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-O (Ether) | Stretching | 1080-1150 | Strong |

| C-N (Amine) | Stretching | 1020-1250 | Medium |

| O-H (Carboxylic Acid) | Bending | 1395-1440 | Medium |

| N-H (Secondary Amine) | Bending | 1550-1650 | Medium |

Predicted values are based on typical IR absorption ranges for the respective functional groups.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound.

| Parameter | Predicted Value |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol [3] |

| Nominal Mass | 131 |

| Key Fragmentation Pathways | Loss of H₂O from the carboxylic acid, loss of COOH, cleavage of the morpholine ring. |

| Expected m/z values for [M+H]⁺ | 132 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons (NH and OH).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 0-16 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the major absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

Data Acquisition (Positive Ion Mode for [M+H]⁺):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Set according to instrument specifications.

-

Drying Gas Flow and Temperature: Optimized for the solvent system used.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for an NMR experiment.

References

An In-depth Technical Guide to the Solubility Profile of (R)-morpholine-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-morpholine-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility profile based on its chemical structure, qualitative solubility information for related compounds, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

This compound is an amino acid derivative featuring a morpholine ring. This structure imparts both hydrophilic and lipophilic characteristics, influencing its solubility in different solvent systems. The presence of both a carboxylic acid group (acidic) and a secondary amine within the morpholine ring (basic) means that the molecule is zwitterionic at its isoelectric point. Its solubility is therefore highly dependent on the pH of the aqueous environment and the polarity of the organic solvent.

Key Structural Features Influencing Solubility:

-

Morpholine Ring: The ether and amine functionalities of the morpholine ring can participate in hydrogen bonding, contributing to solubility in polar solvents.

-

Carboxylic Acid Group: This polar group can engage in hydrogen bonding and ionize, significantly impacting aqueous solubility.

-

Chirality: The (R)-configuration is not expected to significantly alter the fundamental solubility properties compared to the (S)-enantiomer or the racemic mixture in achiral solvents.

Expected Solubility Profile

Based on the general principles of solubility for polar organic molecules and information on related morpholine derivatives, the following qualitative solubility profile in common organic solvents can be anticipated.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The compound can form strong hydrogen bonds with protic solvents via its carboxylic acid and morpholine ring heteroatoms. In water, it can exist as a soluble zwitterion.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. However, the overall polarity and hydrogen bonding capacity are less than protic solvents. |

| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | Insoluble | The high polarity of this compound and its capacity for hydrogen bonding are incompatible with the non-polar nature of these solvents, leading to poor solvation.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | While slightly more polar than hydrocarbons, these solvents are generally poor at solvating highly polar, hydrogen-bonding solutes like amino acid derivatives.[3] |

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of this compound is crucial for applications in drug development and chemical research. The equilibrium shake-flask method is a widely accepted technique.[4]

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of choice at a constant temperature until the concentration of the dissolved solid in the supernatant reaches a constant value.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a gravimetric analysis setup.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

Analytical Quantification

1. High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A suitable mobile phase for analyzing carboxylic acids often consists of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).[5][6]

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Detection: UV detection is often feasible if the compound has a suitable chromophore. If not, a mass spectrometer (LC-MS) or a refractive index detector can be employed.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound to generate a calibration curve.

-

Calculation: Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve. The solubility is then calculated by taking the dilution factor into account.

2. Gravimetric Analysis:

-

This method is suitable for determining solubility in volatile organic solvents.

-

Procedure: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven). The container is weighed again, and the mass of the dissolved solid is determined.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent.

Caption: Factors Influencing Solubility.

References

- 1. chembk.com [chembk.com]

- 2. Morpholine [drugfuture.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of (R)-morpholine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-morpholine-3-carboxylic acid is a heterocyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its structural rigidity and chiral nature make it a key component in the synthesis of various biologically active molecules. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring its safe handling, storage, and processing, particularly in pharmaceutical manufacturing where thermal stress is a common factor.

This technical guide outlines the expected thermal behavior of this compound, proposes a potential decomposition pathway based on related compounds, and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [1][3][4] |

| Molecular Weight | 131.13 g/mol | [1][3][4] |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 106825-81-4 | [3] |

Proposed Thermal Decomposition Pathway

While specific studies on the thermal decomposition of this compound are not available, the degradation pathway can be inferred from studies on morpholine. The thermal decomposition of morpholine in aqueous solutions is known to yield a variety of smaller, volatile compounds. It is plausible that this compound would undergo an initial decarboxylation, followed by ring-opening and subsequent fragmentation.

The proposed major decomposition products are listed in the table below.

| Proposed Product | Chemical Formula |

| Carbon Dioxide | CO₂ |

| Ethanolamine | C₂H₇NO |

| Glycolic Acid | C₂H₄O₃ |

| Acetic Acid | C₂H₄O₂ |

| Ethylamine | C₂H₇N |

| Methylamine | CH₅N |

| Ammonia | NH₃ |

A logical diagram illustrating the proposed decomposition pathway is provided below.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[5][6][7][8]

Experimental Workflow

The general workflow for conducting thermal analysis is depicted in the following diagram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and weight loss profiles of materials.

| Parameter | Recommended Setting | Purpose |

| Instrument | TGA/SDTA Instrument | To measure mass loss upon heating. |

| Sample Pan | Alumina or Platinum | Inert and stable at high temperatures. |

| Sample Mass | 5 - 10 mg | Representative sample size. |

| Temperature Range | 25 °C to 600 °C (or higher if needed) | To cover the full range of potential decomposition. |

| Heating Rate | 10 °C/min | Standard rate for good resolution. |

| Purge Gas | Nitrogen | Provides an inert atmosphere to prevent oxidative decomposition. |

| Flow Rate | 50 mL/min | To ensure a consistent inert environment. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[9][10][11]

| Parameter | Recommended Setting | Purpose |

| Instrument | Heat-flux or Power-compensation DSC | To measure heat flow associated with thermal events. |

| Sample Pan | Aluminum (hermetically sealed) | To contain the sample and prevent volatilization before decomposition. |

| Sample Mass | 2 - 5 mg | Smaller sample size for better peak resolution. |

| Temperature Range | 25 °C to 350 °C (or onset of decomposition from TGA) | To observe melting and other transitions before significant decomposition. |

| Heating Rate | 10 °C/min | Standard rate for good resolution of thermal events. |

| Purge Gas | Nitrogen | Provides an inert atmosphere. |

| Flow Rate | 50 mL/min | To maintain a consistent atmosphere. |

Data Interpretation

-

TGA Curve: The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A sharp drop in mass indicates decomposition. The onset temperature of this drop is a key indicator of the compound's thermal stability.

-

DSC Thermogram: The DSC thermogram plots heat flow against temperature. Endothermic peaks (pointing down) typically represent melting, while exothermic peaks (pointing up) can indicate crystallization or decomposition. The melting point can be determined from the onset or peak of the endothermic event.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a framework for understanding its potential thermal behavior and the established methodologies for its characterization. The proposed decomposition pathway, based on the known chemistry of morpholine, suggests that decarboxylation followed by ring fragmentation are the likely degradation routes. For drug development professionals, it is imperative to conduct rigorous thermal analysis using TGA and DSC, following the protocols outlined herein, to establish a definitive thermal stability and decomposition profile. This data is crucial for defining safe manufacturing processes, storage conditions, and ensuring the overall quality and stability of any resulting pharmaceutical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H9NO3 | CID 12680089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. rroij.com [rroij.com]

- 6. docta.ucm.es [docta.ucm.es]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. The use of high-speed differential scanning calorimetry (Hyper-DSC) in the study of pharmaceutical polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

Chiral Properties of (R)-morpholine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development.[1] Its constrained, morpholine ring structure makes it a valuable building block for introducing specific stereochemistry and conformational rigidity into molecules.[1] This can lead to improved pharmacological properties, such as enhanced potency and selectivity for biological targets. As a constrained amino acid analogue, it can be incorporated into peptides to modulate their structure and function.[2][3] This technical guide provides an in-depth overview of the chiral properties of this compound, including its synthesis, analytical methods for determining enantiomeric purity, and its application in synthetic chemistry.

Physicochemical and Chiral Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below. The chirality of this molecule is centered at the C3 position of the morpholine ring, leading to distinct three-dimensional arrangements for its (R) and (S) enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | Chem-Impex |

| Molecular Weight | 131.13 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Chem-Impex |

| Specific Optical Rotation ([α]D) | Not available in cited literature |

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved starting from the chiral precursor, D-serine. The following multi-step protocol is adapted from analogous syntheses of chiral morpholine derivatives.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Methodology:

-

Protection of D-Serine: The amino and carboxylic acid functional groups of D-serine are first protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be converted to its methyl or ethyl ester.

-

N-Alkylation: The protected D-serine is then N-alkylated with a suitable two-carbon electrophile, such as 2-bromoethanol or a protected equivalent. This step introduces the atoms necessary to form the morpholine ring.

-

Intramolecular Cyclization: The hydroxyl group introduced in the previous step is activated (e.g., by conversion to a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the deprotected amino group to form the morpholine ring. This cyclization proceeds with retention of the stereochemistry at the C3 position.

-

Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the ester) to yield the final product, this compound.

Note: This is a representative synthetic strategy. Specific reagents, reaction conditions, and purification methods would need to be optimized.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of this compound can be determined by chiral HPLC. This technique separates the (R) and (S) enantiomers based on their differential interactions with a chiral stationary phase.

Workflow for Chiral HPLC Analysis

Caption: Chiral HPLC analysis workflow.

Methodology:

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column (e.g., Chiralpak IA, IB, or IC), is often effective for the separation of chiral carboxylic acids.[4]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[5] For acidic analytes like morpholine-3-carboxylic acid, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[5]

-

Detection: Detection is typically performed using a UV detector at a wavelength where the analyte absorbs, often around 210-220 nm for carboxylic acids.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Recommended Condition |

| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

Application in Peptide Synthesis

This compound can be used as a constrained amino acid analogue in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptides.[2][3] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation

Caption: Incorporation of this compound into a peptide via SPPS.

The incorporation of this compound into a peptide sequence via Fmoc-based SPPS follows a standard cycle of deprotection and coupling steps. The secondary amine of the morpholine ring requires protection, typically with an Fmoc group, to allow for its use in standard SPPS protocols. The carboxylic acid group is activated using standard coupling reagents (e.g., HBTU, HATU) to facilitate amide bond formation with the free N-terminal amine of the growing peptide chain on the solid support. Following the successful coupling, the Fmoc group is removed to allow for the addition of the next amino acid in the sequence. This process is repeated until the desired peptide is synthesized, after which it is cleaved from the resin and purified.

References

An In-depth Technical Guide to Boc-Protected (R)-Morpholine-3-Carboxylic Acid

This technical guide provides a comprehensive overview of the characteristics, synthesis, and applications of Boc-protected (R)-morpholine-3-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development.

Core Characteristics

Boc-protected this compound is a chiral heterocyclic compound widely utilized in medicinal chemistry. The presence of the morpholine scaffold, a privileged structure in drug discovery, imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions in complex synthetic schemes.[3]

Chemical and Physical Properties

The key chemical and physical properties of Boc-protected this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 869681-70-9 | [4][5] |

| Molecular Formula | C₁₀H₁₇NO₅ | [4][5] |

| Molecular Weight | 231.25 g/mol | [4][5] |

| Appearance | White to off-white solid, powder, or crystals | [4][5] |

| Melting Point | 181 °C | [6] |

| Purity | ≥96.0% (NMR), >97.0% (HPLC) | [4][7] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [6] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.53 ± 0.20 | [6] |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Solubility in less polar solvents can vary.[8] | [8] |

| Storage | Keep in a dark place, sealed in dry, room temperature.[6] | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of Boc-protected this compound in research and development. Below are representative protocols for its synthesis, purification, and analysis, based on established methodologies for similar compounds.

Synthesis: Enantioselective Synthesis of (R)-4-Boc-morpholine-3-carboxylic acid

A plausible synthetic route to (R)-4-Boc-morpholine-3-carboxylic acid can be adapted from general methods for the synthesis of substituted morpholines.[9] One common approach involves the cyclization of a protected amino alcohol.

Workflow for the Synthesis of (R)-4-Boc-morpholine-3-carboxylic acid

Caption: A potential synthetic workflow for Boc-protected this compound.

Purification: Recrystallization

Purification of the final product is critical to ensure high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds like Boc-protected amino acids.[7]

General Recrystallization Workflow

Caption: A standard workflow for the purification by recrystallization.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing the purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 3.0 and 4.5 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shifts). The coupling patterns of the morpholine protons can provide information about the ring conformation.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups (typically between 155 and 175 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the morpholine ring.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique to determine the enantiomeric purity of the final product.

-

Method: A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A), is often effective for the separation of N-protected amino acids.[13][14] A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a volatile salt (e.g., ammonium acetate) is typically used.[13] Detection is commonly performed using a UV detector.

Role in Signaling Pathways

The morpholine moiety is a key pharmacophore in many biologically active compounds, including inhibitors of important signaling pathways implicated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[17][18] Numerous inhibitors targeting PI3K and/or mTOR incorporate a morpholine ring, which often forms a key hydrogen bond interaction within the kinase domain.[15][19]

The PI3K/Akt/mTOR Signaling Pathway and the Role of Morpholine-Containing Inhibitors

Caption: The PI3K/Akt/mTOR signaling pathway is inhibited by morpholine-containing compounds.

Applications in Drug Development

Boc-protected this compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules.

-

Asymmetric Synthesis: Its defined stereochemistry is crucial for creating enantiomerically pure pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

-

Scaffold for Bioactive Molecules: The morpholine ring system is a common feature in drugs targeting various diseases, including cancer, inflammation, and central nervous system disorders.[1][2] This is due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability.

-

Peptidomimetics: This compound can be incorporated into peptide-like molecules to create more stable and orally bioavailable drugs that mimic the biological activity of natural peptides.

Conclusion

Boc-protected this compound is a versatile and valuable building block in modern drug discovery and medicinal chemistry. Its well-defined stereochemistry and the presence of the advantageous morpholine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important chemical entity.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. H64654.03 [thermofisher.com]

- 6. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 15. researchgate.net [researchgate.net]

- 16. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Routes for (R)-morpholine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained morpholine scaffold makes it a valuable building block for synthesizing novel pharmaceutical candidates with potentially improved pharmacological profiles. This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, along with detailed experimental protocols for its synthesis.

Commercial Availability

This compound and its common derivatives, such as the hydrochloride salt and the N-Boc protected form, are commercially available from various chemical suppliers. These compounds are typically used as starting materials in multi-step syntheses. The table below summarizes the availability of these compounds from a selection of vendors.

| Compound Name | CAS Number | Supplier | Purity/Grade | Molecular Formula | Notes |

| This compound hydrochloride | 1187928-88-6 | CymitQuimica | 98% | C₅H₁₀ClNO₃ | Solid form.[1] |

| 1187928-88-6 | Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | 99% | C₅H₁₀ClNO₃ | White powder.[2] | |

| 106825-81-4 | Chem-Impex | ≥ 99% (Chiral purity based on starting material) | C₅H₉NO₃·HCl | Off-white to light yellow solid.[3] | |

| (R)-4-Boc-morpholine-3-carboxylic acid | 869681-70-9 | Thermo Fisher Scientific | 97% (≥96.0% by NMR) | C₁₀H₁₇NO₅ | Powder or crystals.[4] |

| 869681-70-9 | Sigma-Aldrich | AldrichCPR | C₁₀H₁₇NO₅ | Sold "as-is" for early discovery research. | |

| 869681-70-9 | BLDpharm | C₁₀H₁₇NO₅ | Available for online orders.[5] | ||

| (RS)-Morpholine-3-carboxylic acid hydrochloride | 66937-99-3 | AChemBlock | 95% | C₅H₁₀ClNO₃ | Racemic mixture.[6] |

Synthetic Pathways and Experimental Protocols

The synthesis of enantiomerically pure this compound typically starts from the readily available chiral building block, L-serine (which has an (S)-configuration). The stereochemistry at the alpha-carbon of serine is retained throughout the synthesis, resulting in the (R)-configuration at the C3 position of the morpholine ring. Two primary synthetic strategies have been reported: a solution-phase synthesis and a solid-phase synthesis.

Solution-Phase Synthesis from L-Serine

A common and scalable approach involves a five-step solution-phase synthesis starting from L-serine. This method is detailed in Chinese patent CN102617503A and involves protection of the carboxylic acid, N-acylation, intramolecular cyclization, reduction of the resulting lactam, and final deprotection.[7][8]

Caption: Solution-phase synthesis of (S)-morpholine-3-carboxylic acid.

Step 1: Synthesis of L-Serine tert-butyl ester [7][8]

-

L-serine is dissolved in tert-butyl acetate.

-

A catalytic amount of perchloric acid is added dropwise at a temperature of 0-10 °C.

-

The reaction mixture is stirred and allowed to warm to the reaction temperature (10-60 °C) and reacted until completion.

-

After the reaction, the mixture is washed, extracted, and dried to yield L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester [7][8]

-

L-serine tert-butyl ester is dissolved in dichloromethane (DCM).

-

A solution of chloroacetyl chloride in DCM is added dropwise at a controlled temperature (10-40 °C).

-

The reaction proceeds to completion to give N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Intramolecular Cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester [7][8]

-

N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene.

-

A solution of sodium ethoxide in toluene is added dropwise at 0-30 °C.

-

The mixture is then heated to 30-110 °C to effect intramolecular cyclization.

-

After the reaction is complete, the mixture is washed and dried to afford the cyclized product.

Step 4: Reduction to (S)-morpholine-3-carboxylic acid tert-butyl ester [7][8]

-

The (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in methanol.

-

Aluminum trichloride and sodium borohydride are successively added at -10-0 °C.

-

The reaction mixture is then warmed and stirred to complete the reduction of the lactam.

-

Workup involving washing and drying yields the desired (S)-morpholine-3-carboxylic acid tert-butyl ester.

Step 5: Deprotection to (S)-morpholine-3-carboxylic acid [7][8]

-

The tert-butyl ester is dissolved in methanol.

-

A methanol solution of hydrogen chloride is added dropwise at -10-0 °C.

-

The reaction mixture is stirred to effect the deprotection of the tert-butyl group.

-

Evaporation of the solvent yields the final product, (S)-morpholine-3-carboxylic acid.

Note: To obtain the (R)-enantiomer, one would start with D-serine.

Solid-Phase Synthesis from Fmoc-Ser(tBu)-OH

A stereoselective solid-phase synthesis approach has also been developed, which is particularly amenable to the creation of libraries of morpholine derivatives for high-throughput screening.[9][10][11] This method utilizes a polymer support (Wang resin) and starts with Fmoc-protected and tert-butyl ether-protected serine.

Caption: Solid-phase synthesis workflow for morpholine-3-carboxylic acids.

A detailed, step-by-step protocol for this solid-phase synthesis is typically provided in the supporting information of the primary literature.[9][10][11] The general workflow is as follows:

-

Loading: Fmoc-Ser(tBu)-OH is loaded onto a suitable solid support, such as Wang resin.

-

Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen is removed using a base, typically piperidine in dimethylformamide (DMF).

-

N-Alkylation/Acylation: The free amine is then reacted with an alkylating or acylating agent, such as a substituted bromo-ketone or a sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride), to introduce diversity at the nitrogen atom.[12]

-

Cleavage and Cyclization: The intermediate is cleaved from the resin using trifluoroacetic acid (TFA). This acidic condition also removes the tert-butyl protecting group from the serine hydroxyl, which then undergoes intramolecular cyclization to form a dihydrooxazine intermediate.

-

Reduction: The dihydrooxazine is reduced to the final morpholine-3-carboxylic acid. This can be achieved by including a reducing agent, such as triethylsilane, in the cleavage cocktail.[9][10]

This solid-phase approach offers the advantage of simplified purification, as excess reagents and byproducts are washed away from the resin-bound product at each step.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for drug discovery. Researchers have the option of purchasing the compound or its derivatives directly from a range of suppliers or synthesizing it in-house via established solution-phase or solid-phase methods. The choice of synthetic route will depend on the desired scale, the need for analogue synthesis, and the available laboratory infrastructure. The protocols outlined in this guide provide a solid foundation for the preparation of this valuable chiral intermediate.

References

- 1. This compound hydrochloride [cymitquimica.com]

- 2. This compound HCl, CasNo.1187928-88-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 869681-70-9|(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. (RS)-Morpholine-3-carboxylic acid hydrochloride 95% | CAS: 66937-99-3 | AChemBlock [achemblock.com]

- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Asymmetric Synthesis of Substituted Morpholines Utilizing (R)-morpholine-3-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and bioavailability.[1][2] The asymmetric synthesis of substituted morpholines is of great interest as the stereochemistry of substituents can significantly impact pharmacological activity. (R)-morpholine-3-carboxylic acid is a versatile chiral building block that provides a robust platform for the stereoselective synthesis of a diverse range of substituted morpholine derivatives.[1][3] Its inherent chirality and the presence of two orthogonal functional groups—a secondary amine and a carboxylic acid—allow for sequential and site-selective modifications.

These application notes provide detailed protocols for the derivatization of this compound to generate libraries of chiral substituted morpholines for drug discovery and development programs. The protocols cover N-functionalization, C3-position modification via amide coupling and reduction, and potential pathways for further substitution.

Key Synthetic Strategies

The synthetic utility of this compound stems from the ability to selectively protect and functionalize the nitrogen and carboxylic acid moieties. A common and effective strategy involves the initial protection of the secondary amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, to enable selective manipulation of the carboxylic acid group. Subsequent deprotection allows for the introduction of various substituents on the nitrogen atom.

Caption: General synthetic pathways for derivatizing this compound.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound, a crucial step for subsequent selective modifications at the carboxylic acid group.

Workflow:

Caption: Workflow for N-Boc protection.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1N Sodium hydroxide (NaOH)

-

3N Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound in a mixture of dioxane and 1N NaOH.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.

-

Stir the mixture for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic phase with 1N NaOH.

-

Combine the aqueous phases and acidify to a pH of 2-3 with 3N HCl.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Expected Results:

This procedure typically affords the N-Boc protected product in high yield (90-98%) as a solid.

| Product | Starting Material | Reagent | Yield (%) |

| (R)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | This compound | Di-tert-butyl dicarbonate (Boc₂O) | 90-98 |

Protocol 2: Amide Coupling of N-Boc-(R)-morpholine-3-carboxylic acid

This protocol details the formation of amide derivatives at the C3 position, a common strategy to introduce diverse chemical functionalities.

Workflow:

References

Application Notes and Protocols: Protecting Group Strategies for (R)-morpholine-3-carboxylic Acid in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-morpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecules to enhance pharmacological properties. Its structure contains two key functional groups: a secondary amine within the morpholine ring and a carboxylic acid. To achieve selective transformations at other sites of a molecule or to control the reactivity of the morpholine scaffold itself, it is often necessary to temporarily mask one or both of these functional groups using protecting groups.

This document outlines various strategies for the protection of the amine and carboxylic acid functionalities of this compound. It provides detailed protocols for the introduction and removal of common protecting groups and discusses orthogonal strategies that allow for the selective deprotection of one group in the presence of another.

Protecting the Secondary Amine (N-Protection)

The secondary amine in the morpholine ring is nucleophilic and can undergo undesired side reactions such as acylation, alkylation, or oxidation. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The choice of protecting group is dictated by its stability to subsequent reaction conditions and the specific conditions required for its removal.

Common N-Protecting Groups

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N) | Strong Acid (e.g., TFA, HCl in dioxane)[1] | Stable to base, hydrogenolysis, and mild acid. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, Base (e.g., NaHCO₃) | Base (e.g., Piperidine, DBU)[2] | Stable to acid and hydrogenolysis.[2] |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate, Base (e.g., NaHCO₃, Et₃N) | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Stable to acidic and basic conditions.[2] |

Experimental Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-18 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield (R)-4-Boc-morpholine-3-carboxylic acid, often as a white solid.

Protecting the Carboxylic Acid (O-Protection)

The carboxylic acid group is acidic and can interfere with base-catalyzed reactions or be reduced by certain reducing agents. Esterification is the most common method for protecting carboxylic acids.[3]

Common O-Protecting Groups (Esters)

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

| Methyl Ester | Me | Methanol (MeOH), Acid catalyst (e.g., H₂SO₄, SOCl₂) | Base-mediated hydrolysis (e.g., LiOH, NaOH)[4] | Stable to acidic conditions and hydrogenolysis. |

| Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst; or Benzyl bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[2] | Stable to acidic and basic conditions.[2] |

| tert-Butyl Ester | tBu | Isobutylene, Acid catalyst; or tBuOH, DCC, DMAP[2][5] | Acidolysis (e.g., TFA, HCl)[2] | Stable to base and hydrogenolysis.[2] |

Experimental Protocol 2: Methyl Esterification of this compound

This protocol describes the formation of the methyl ester using thionyl chloride in methanol.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Caution: The reaction is exothermic.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the methyl ester of this compound.

Orthogonal Protection Strategies

In multi-step syntheses, it is often crucial to deprotect one functional group without affecting the other. This is achieved using an "orthogonal" set of protecting groups, where each group is removed by specific conditions that do not cleave the others.[6][7]

For this compound, several orthogonal combinations are possible:

-

Strategy 1 (Base-Labile/Acid-Stable + Acid-Labile/Base-Stable):

-

N-Fmoc: Removed with a base (e.g., piperidine).

-

O-tBu: Removed with an acid (e.g., TFA).

-

-

Strategy 2 (Hydrogenolysis-Labile + Acid-Labile):

-

N-Cbz: Removed by hydrogenolysis (H₂, Pd/C).

-

O-tBu: Removed with an acid (e.g., TFA).

-

-

Strategy 3 (Acid-Labile + Hydrogenolysis-Labile):

-

N-Boc: Removed with an acid (e.g., TFA).

-

O-Bn: Removed by hydrogenolysis (H₂, Pd/C).

-

The following diagram illustrates the concept of an orthogonal protection strategy.

Caption: Orthogonal deprotection of N-Boc and O-Bn groups.

Detailed Deprotection Protocols

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected this compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove TFA and DCM.

-

Re-dissolve the residue in a suitable solvent and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Protocol 4: Saponification of a Methyl Ester

Materials:

-

Methyl ester of this compound derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.

-

Add an aqueous solution of LiOH (1.5 - 2.0 eq) to the reaction mixture.

-

Stir at room temperature for 2-12 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the free carboxylic acid.

Workflow for Selecting a Protection Strategy

The choice of a protecting group strategy depends on the planned synthetic route. The following workflow can guide the decision-making process.

Caption: Decision workflow for protecting group strategy.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. biosynth.com [biosynth.com]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Coupling reactions involving the carboxylic acid group of (R)-morpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholine-3-carboxylic acid is a versatile chiral building block frequently utilized in medicinal chemistry and drug discovery. Its unique structural features, including the morpholine ring and a carboxylic acid handle, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The carboxylic acid group serves as a key functional handle for various coupling reactions, enabling the formation of amide and ester bonds to introduce diverse substituents and modulate the physicochemical and pharmacological properties of the parent molecule.

These application notes provide detailed protocols for the two most common and critical coupling reactions involving the carboxylic acid group of this compound: amide bond formation and esterification. The protocols are designed to be robust and adaptable, employing commonly used and efficient coupling reagents.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and the coupling of this compound with a variety of amines is a frequent strategy in the synthesis of novel therapeutic agents. The morpholine nitrogen is typically protected, for instance with a Boc (tert-butyloxycarbonyl) group, to prevent self-coupling or other side reactions. The following protocols detail the use of two highly effective and widely used coupling reagents: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

Description: This protocol outlines the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with minimal racemization.

Materials:

-

N-Boc-(R)-morpholine-3-carboxylic acid

-

Primary or secondary amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere

-

Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Experimental Procedure:

-

To a solution of N-Boc-(R)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the desired amine (1.1 equivalents).

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Description: This protocol employs the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole). This combination is a cost-effective and reliable method for amide bond formation, where HOBt acts as an additive to suppress racemization and improve efficiency.

Materials:

-

N-Boc-(R)-morpholine-3-carboxylic acid

-

Primary or secondary amine (1.1 equivalents)

-

EDC (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or argon atmosphere

-

Standard work-up and purification supplies

Experimental Procedure:

-

To a solution of N-Boc-(R)-morpholine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents).

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Perform an aqueous work-up as described in the HATU protocol (dilution with ethyl acetate, washing with saturated sodium bicarbonate, water, and brine).

-

Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Comparative Data for Amide Coupling Methods

The following table summarizes typical yields for amide coupling reactions of a closely related substrate, N-Boc-piperazine-C3-COOH, which can serve as a general guideline for reactions with N-Boc-(R)-morpholine-3-carboxylic acid. Actual yields will be substrate-dependent.

| Coupling Method | Reagents & Stoichiometry (Acid:Amine:Reagent:Additive:Base) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) |

| EDC / HOBt | 1 : 1.1 : 1.2 : 1.2 : 2-3 | DCM or DMF | 0 to RT | 12-18 | 75-90 |

| HATU | 1 : 1.1 : 1.2 : - : 2-3 | DMF | RT | 2-4 | 85-95 |

| DCC / DMAP | 1 : 1.1 : 1.2 : 0.1 : - | DCM | 0 to RT | 6-12 | 70-85 |

Esterification

Esterification of the carboxylic acid group of this compound is another important transformation, often used to create prodrugs or to modify the pharmacokinetic profile of a molecule. The Steglich esterification is a mild and effective method, particularly for coupling with secondary or tertiary alcohols where traditional Fischer esterification may not be suitable.

Protocol 3: Steglich Esterification (DCC/DMAP)

Description: This protocol utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. This method is known for its mild reaction conditions and its ability to esterify a wide range of alcohols.

Materials:

-

N-Boc-(R)-morpholine-3-carboxylic acid

-

Alcohol (1.2 equivalents)

-

DCC (1.2 equivalents)

-

DMAP (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or argon atmosphere

-

Standard work-up and purification supplies (including filtration setup to remove dicyclohexylurea)

Experimental Procedure:

-

Dissolve N-Boc-(R)-morpholine-3-carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and wash with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Expected Outcomes for Esterification

Yields for Steglich esterification are generally good, typically ranging from 70-95%, depending on the steric hindrance of the alcohol. For simple primary alcohols, yields are often at the higher end of this range.

Visualizations

Caption: Experimental workflow for amide bond formation.

Caption: Experimental workflow for Steglich esterification.

Caption: Logic for selecting a coupling reagent.

Application Notes and Protocols: (R)-morpholine-3-carboxylic acid in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-morpholine-3-carboxylic acid, a constrained non-proteinogenic amino acid, in the design and synthesis of peptidomimetics. Incorporating this scaffold can impart valuable structural and physicochemical properties to peptide-based molecules, offering potential advantages in drug discovery and development.

Application Notes

Introduction to Constrained Peptidomimetics

Peptides are crucial signaling molecules but are often poor drug candidates due to their inherent flexibility, which leads to low receptor selectivity, and their susceptibility to proteolytic degradation, resulting in poor metabolic stability. Peptidomimetics are designed to overcome these limitations by mimicking the essential three-dimensional structure (pharmacophore) of a natural peptide while exhibiting improved drug-like properties.[1] One effective strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.[2] These building blocks restrict the rotational freedom of the peptide backbone, locking it into a specific, bioactive conformation. This can lead to enhanced binding affinity, increased receptor selectivity, and improved stability against enzymatic degradation.[1]

This compound: A Versatile Scaffold

This compound is a heterocyclic, non-proteinogenic amino acid that serves as a constrained surrogate for natural amino acids in a peptide sequence. The morpholine ring introduces a rigid, sp³-rich scaffold that can significantly influence the secondary structure of a peptide.[1] Its inclusion is a strategy to explore novel conformational spaces and improve the pharmacokinetic profile of peptide leads. The synthesis of the enantiopure Fmoc-protected building block has been established, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2]

Key Advantages:

-

Conformational Rigidity: The morpholine ring restricts phi (φ) and psi (ψ) dihedral angles, pre-organizing the peptide backbone into a defined conformation for target binding.

-

Metabolic Stability: The unnatural structure can enhance resistance to cleavage by proteases.

-

Improved Pharmacokinetics: The morpholine moiety can favorably alter properties such as solubility and membrane permeability.[3]

-

Synthetic Accessibility: The Fmoc-protected derivative is accessible and suitable for automated peptide synthesis.[2]

Data Presentation

Representative Biological Activity Data

While specific biological activity data for peptides containing this compound is not extensively published, data from peptidomimetics incorporating structurally similar constrained residues can serve as a valuable reference. The following table presents binding affinity data for opioid peptide analogs where the proline residue was substituted with piperidine-3-carboxylic acid (Nip), another cyclic, constrained amino acid. This illustrates the potential for such modifications to yield high-affinity ligands.[4]

Table 1: Binding Affinities (Ki, nM) of Representative Opioid Peptidomimetics Containing a Constrained Amino Acid. [4]

| Compound | Sequence | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

|---|---|---|---|---|

| Endomorphin-2 (EM-2) | Tyr-Pro-Phe-Phe-NH₂ | 0.34 | 1600 | 8100 |

| [(R)-Nip²]EM-2 | Tyr-(R)-Nip-Phe-Phe-NH₂ | 0.16 | 150 | 4100 |

| [(S)-Nip²]EM-2 | Tyr-(S)-Nip-Phe-Phe-NH₂ | 2.4 | 1500 | 19000 |

Data is for a related constrained residue (Nip) and serves as a representative example.

Expected Characterization Data for a Model Peptide

Following synthesis and purification, peptides are characterized to confirm their identity. High-resolution mass spectrometry (HRMS) is used to verify the molecular weight. The table below shows the calculated and expected observed mass for a hypothetical model tetrapeptide, Tyr-(R)-Mca-Phe-Gly-NH₂ , where Mca is this compound.

Table 2: Mass Spectrometry Data for a Model Peptide.

| Peptide Sequence | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed Mass [M+H]⁺ (Da) |

|---|

| Tyr-(R)-Mca-Phe-Gly-NH₂ | C₂₅H₃₁N₅O₆ | 501.2274 | ~502.2347 |

Experimental Protocols

Synthesis of Fmoc-(R)-morpholine-3-carboxylic acid Building Block

This protocol is based on the synthetic route described by Lenci et al., which involves a five-step process starting from serine methyl ester.[2]

-

Reductive Amination: React (R)-serine methyl ester with dimethoxyacetaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.

-

Intramolecular Acetalization: Treat the product with an acid catalyst to promote cyclization, forming the morpholine ring structure.

-

Elimination: Induce the elimination of the anomeric methoxy group to form a double bond within the ring.

-

Hydrogenation: Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated morpholine ring.

-

Ester Hydrolysis & Fmoc Protection: Hydrolyze the methyl ester under basic conditions, followed by protection of the secondary amine with Fmoc-OSu to yield the final Fmoc-(R)-morpholine-3-carboxylic acid building block.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(R)-morpholine-3-carboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin (for a C-terminal amide).[5][6]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(R)-morpholine-3-carboxylic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.

-

Swell the resin in DMF for 30-60 minutes. Drain the solvent.

-

-

Initial Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[7]

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

First Amino Acid Coupling (Standard AA):

-

In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

(Optional) Perform a Kaiser test to confirm complete coupling.

-

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling: Repeat step 3 with the next amino acid in the sequence.

-

-

Incorporation of Fmoc-(R)-morpholine-3-carboxylic acid:

-

Following the deprotection of the N-terminal amine of the preceding residue, prepare the coupling solution for the constrained amino acid.

-

Pre-activate Fmoc-(R)-morpholine-3-carboxylic acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activated solution to the resin and agitate. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary.

-

After coupling, wash the resin thoroughly as described above.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step by repeating step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the vessel.

-

Agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the resin, collecting the filtrate into a centrifuge tube.

-

Wash the resin twice with additional TFA, combining the filtrates.

-

-

Peptide Precipitation and Purification:

-

Add the TFA filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether.

-

Wash the peptide pellet twice more with cold ether.

-

Dry the crude peptide pellet under vacuum.

-